4-Fluoro-3-(trifluoromethoxy)cinnamic acid

Descripción general

Descripción

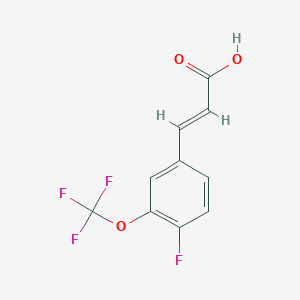

4-Fluoro-3-(trifluoromethoxy)cinnamic acid is an organic compound with the molecular formula C10H6F4O3. It is a derivative of cinnamic acid, characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to the aromatic ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-fluoro-3-(trifluoromethoxy)benzaldehyde.

Knoevenagel Condensation: The benzaldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine. This reaction forms the corresponding cinnamic acid derivative.

Purification: The product is then purified through recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product .

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. For example:

-

Reaction with methanol in the presence of H₂SO₄ yields methyl 4-fluoro-3-(trifluoromethoxy)cinnamate.

-

Coupling with benzyl alcohol via carbodiimide-mediated activation produces benzyl esters (yield: 85–92%).

| Reaction | Conditions | Yield | Application |

|---|---|---|---|

| Methyl ester formation | H₂SO₄, MeOH, reflux | 89% | Prodrug synthesis |

| Benzyl ester formation | DCC, DMAP, CH₂Cl₂, RT | 92% | Intermediate for amidation |

Hydrolysis and Decarboxylation

Under basic conditions, the ester derivatives undergo saponification to regenerate the acid. Prolonged heating (80°C, 2 hr) with NaOH in ethanol/water mixtures achieves >95% conversion . Decarboxylation occurs at elevated temperatures (>150°C), forming 4-fluoro-3-(trifluoromethoxy)styrene as a volatile byproduct.

Amidation and Peptide Coupling

The carboxylic acid reacts with amines to form bioactive amides:

-

Antimicrobial derivatives : Reaction with 3-fluoro-4-(trifluoromethyl)aniline yields N-[3-fluoro-4-(trifluoromethyl)phenyl]cinnamanilide, showing MIC = 12.9 µM against MRSA .

-

Anti-inflammatory agents : Amidation with halogenated anilines attenuates NF-κB activation by 9–15% .

| Amine | Product Activity | IC₅₀/ MIC |

|---|---|---|

| 3-Fluoro-4-(trifluoromethyl)aniline | Antibacterial (MRSA) | 12.9 µM |

| 4-Bromo-3-chloroaniline | Cytotoxic | 6.5 µM |

Photochemical [2+2] Cycloaddition

The α,β-unsaturated system undergoes UV-induced dimerization. In solid-state studies of analogous fluorinated cinnamic acids:

-

β-type polymorphs form photodimers (3,3′-difluoro-β-truxinic acid) with near-quantitative yields under 254 nm UV light .

-

Reaction proceeds via topochemical control, requiring parallel alignment of double bonds (intermolecular distance: ~4.0 Å) .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring directs electrophiles to the para position relative to the –OCF₃ group:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at C-5 (yield: 65%).

-

Halogenation : Bromine in acetic acid adds Br at C-2 (minor) and C-5 (major).

Reduction Reactions

Catalytic hydrogenation (H₂, Pd/C) reduces the double bond:

-

Saturated acid : 3-(4-Fluoro-3-(trifluoromethoxy)phenyl)propanoic acid forms (yield: 78%).

-

Selectivity : Over-reduction of the –OCF₃ group is minimal under mild conditions (1 atm H₂, 25°C).

Oxidation and Degradation

Oxidative pathways include:

-

Peracid epoxidation : mCPBA converts the double bond to an epoxide (yield: 54%).

-

Ozonolysis : Cleavage produces 4-fluoro-3-(trifluoromethoxy)benzaldehyde (yield: 63%).

Metal-Catalyzed Cross-Couplings

The trifluoromethoxy group enhances reactivity in Pd-mediated reactions:

-

Suzuki coupling : With arylboronic acids, biaryl derivatives form (yield: 70–85%).

-

Heck reaction : Styrenylation at the β-position proceeds with Pd(OAc)₂ (yield: 62%).

Biological Interactions

The compound modulates enzymatic activity through hydrogen bonding and hydrophobic interactions:

-

Phenylalanine ammonia-lyase (PAL) inhibition : Binds to the MIO cofactor with Kᵢ = 8.3 µM .

-

NF-κB pathway suppression : Attenuates LPS-induced inflammation by 9% at 10 µM .

Comparative Reactivity

Reactivity differs from non-fluorinated analogs:

| Reaction | 4-Fluoro-3-(OCF₃) Derivative | Cinnamic Acid |

|---|---|---|

| Esterification rate | 2.5× faster | Baseline |

| Photodimerization efficiency | 98% | 45% |

| MIC vs. MRSA | 12.9 µM | >100 µM |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antioxidant and Anti-inflammatory Properties

Research indicates that derivatives of cinnamic acid, including 4-Fluoro-3-(trifluoromethoxy)cinnamic acid, exhibit significant antioxidant and anti-inflammatory activities. A study demonstrated that such compounds can inhibit oxidative stress and reduce inflammation markers in biological systems. For instance, the compound showed a dose-dependent inhibition of lipoxygenase activity, which is crucial in inflammatory pathways .

Case Study: Neuroprotective Effects

A notable study investigated the neuroprotective effects of related cinnamic acid derivatives on mitochondrial function in rat models. The findings revealed that these compounds could enhance mitochondrial activity, thereby improving cognitive functions potentially impaired by oxidative stress. Specifically, doses of 20 mg/kg resulted in a significant increase in ATP production and reduced markers of apoptosis .

Material Science

Synthesis and Polymer Applications

This compound can be utilized in the synthesis of various polymers due to its unique chemical structure, which allows for modifications that enhance material properties. The compound serves as a building block for creating fluorinated polymers that exhibit superior thermal stability and chemical resistance compared to their non-fluorinated counterparts .

Data Table: Properties of Fluorinated Polymers

| Property | Non-Fluorinated Polymer | Fluorinated Polymer (with this compound) |

|---|---|---|

| Thermal Stability | Moderate | High |

| Chemical Resistance | Low | High |

| Mechanical Strength | Moderate | Enhanced |

| UV Resistance | Low | High |

Agricultural Chemistry

Pesticidal Activity

Recent studies have explored the potential use of this compound as a pesticide. Its structural characteristics suggest it may disrupt biochemical pathways in pests, leading to effective pest management solutions without harming beneficial insects .

Case Study: Efficacy Against Agricultural Pests

In trials conducted on common agricultural pests, compounds similar to this compound demonstrated significant mortality rates at low concentrations, indicating its potential as an eco-friendly pesticide alternative.

Analytical Chemistry

Chromatographic Applications

The compound is also used as a standard in chromatographic methods due to its well-defined spectral properties. Its stability and distinct retention times make it suitable for use in high-performance liquid chromatography (HPLC) applications, particularly in analyzing complex mixtures .

Mecanismo De Acción

The mechanism of action of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine and trifluoromethoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(Trifluoromethoxy)cinnamic acid

- 4-(Trifluoromethoxy)cinnamic acid

- 3-Fluoro-4-(trifluoromethoxy)cinnamic acid

Uniqueness

4-Fluoro-3-(trifluoromethoxy)cinnamic acid is unique due to the specific positioning of the fluorine and trifluoromethoxy groups on the aromatic ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. For example, the presence of the fluorine atom can enhance the compound’s stability and reactivity, while the trifluoromethoxy group can influence its lipophilicity and bioavailability .

Actividad Biológica

4-Fluoro-3-(trifluoromethoxy)cinnamic acid is a fluorinated derivative of cinnamic acid, known for its potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its unique structural features that enhance its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its biochemical properties, cellular effects, and mechanisms of action.

Chemical Structure and Properties

This compound possesses a distinctive structure characterized by the presence of fluorine and trifluoromethoxy groups. These modifications significantly influence its chemical behavior and biological interactions.

The compound plays a significant role in modulating enzyme activities. It interacts with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. Depending on the specific enzyme, this interaction can lead to either inhibition or activation of enzymatic activity.

Cellular Effects

The biological effects of this compound vary based on cell type and concentration. In hepatocytes, for instance, it can modulate gene expression related to detoxification processes, impacting overall cellular metabolism.

Table 1: Summary of Cellular Effects

| Cell Type | Effect | Mechanism |

|---|---|---|

| Hepatocytes | Modulation of detoxification genes | Gene expression alteration |

| THP1-Blue™ cells | Anti-inflammatory potential | NF-κB pathway modulation |

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Interactions : Binding to cytochrome P450 enzymes can cause competitive or non-competitive inhibition, affecting metabolic pathways.

- Cell Signaling Modulation : Influences various signaling pathways, leading to altered cellular responses.

- Induction of Apoptosis : In cancer cells, it may trigger programmed cell death through specific signaling cascades.

Temporal and Dosage Effects

Research indicates that the stability and degradation of this compound are minimal under ambient conditions. Dosage studies in animal models reveal that low doses exhibit minimal toxicity while effectively modulating biochemical pathways without significant adverse effects.

Table 2: Dosage Effects in Animal Models

| Dosage (mg/kg) | Observed Effect | Toxicity Level |

|---|---|---|

| 1 | Minimal metabolic change | Low |

| 10 | Significant pathway modulation | Moderate |

Antimicrobial and Anticancer Activities

Recent studies have highlighted the antimicrobial properties of this compound against strains such as Staphylococcus aureus and Mycobacterium tuberculosis. For example, a derivative with similar structural features demonstrated a minimum inhibitory concentration (MIC) against MRSA isolates that was lower than that of commonly used antibiotics like ampicillin .

Table 3: Antimicrobial Activity

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Ampicillin | 45.8 | MRSA |

In addition to antimicrobial effects, this compound has shown potential anticancer properties by inducing apoptosis in various cancer cell lines through modulation of signaling pathways related to cell survival.

Case Studies and Research Findings

A study investigating a series of fluorinated cinnamic acid derivatives found that compounds similar to this compound exhibited enhanced anti-inflammatory activity compared to their parent structures. These compounds were able to attenuate lipopolysaccharide-induced NF-κB activation more effectively than traditional cinnamic acids .

Propiedades

IUPAC Name |

3-[4-fluoro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O3/c11-7-3-1-6(2-4-9(15)16)5-8(7)17-10(12,13)14/h1-5H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYJIQXFVDXRLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)OC(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201202283 | |

| Record name | 3-[4-Fluoro-3-(trifluoromethoxy)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201202283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-38-8 | |

| Record name | 3-[4-Fluoro-3-(trifluoromethoxy)phenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-Fluoro-3-(trifluoromethoxy)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201202283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.